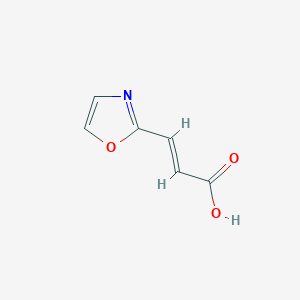

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-

Description

Contextual Significance of Oxazole-Substituted Unsaturated Carboxylic Acids

Oxazole-substituted unsaturated carboxylic acids belong to a class of compounds that are recognized as important building blocks in organic synthesis. The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif in many bioactive molecules, exhibiting a wide spectrum of pharmacological properties. nih.gov The α,β-unsaturated carboxylic acid functional group is a classic Michael acceptor and a dienophile, and it can participate in various cycloaddition and conjugate addition reactions.

The strategic combination of these two moieties in a single molecule offers several advantages:

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other functional groups, such as esters or amides, potentially improving the pharmacokinetic profile of a drug candidate.

Synthetic Versatility: The acrylic acid tail allows for the introduction of further chemical diversity. It can be used to extend molecular scaffolds, form amide bonds with amines, or participate in polymerization reactions.

Pharmacophore Integration: These compounds serve as precursors for more complex molecules, allowing chemists to integrate the oxazole pharmacophore into larger, more intricate structures. Research into analogous structures, such as pyrazole (B372694) acrylic acids, has demonstrated their potential as scaffolds for developing novel antimalarial and anticancer agents. nih.gov

Foundational Research Trajectories and Current State of Knowledge

The foundational research concerning (2E)-2-Propenoic acid, 3-(2-oxazolyl)- is primarily rooted in established synthetic methodologies for creating α,β-unsaturated acids from heterocyclic aldehydes. The most direct and common synthetic route is the Knoevenagel-Doebner condensation. wikipedia.orgnih.gov This reaction involves the condensation of a heterocyclic aldehyde, in this case, oxazole-2-carbaldehyde, with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) or piperidine. nih.govorganic-chemistry.org The reaction proceeds via a condensation-decarboxylation sequence to yield the target (E)-isomer stereoselectively.

The synthesis of the key precursor, oxazole-2-carbaldehyde, can be achieved from oxazole itself through lithiation at the C2 position followed by quenching with an electrophile like N,N-dimethylformamide (DMF). chemicalbook.com This established reactivity of the oxazole ring provides a reliable entry point to the necessary aldehyde.

While the synthetic pathway is well-precedented by analogy to other heterocyclic acrylic acids, such as 3-(furan-2-yl)propenoic acid, dedicated studies focusing on the synthesis, characterization, and application of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- are not extensively documented in peer-reviewed literature. nih.gov The current state of knowledge is therefore largely based on the extrapolation of these fundamental and reliable organic reactions.

Table 1: Plausible Synthesis via Knoevenagel-Doebner Condensation

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Oxazole | n-Butyllithium, then DMF | THF, -78 °C to RT | Oxazole-2-carbaldehyde |

| 2 | Oxazole-2-carbaldehyde | Malonic Acid | Pyridine, Piperidine (cat.), Heat | (2E)-2-Propenoic acid, 3-(2-oxazolyl)- |

Identification of Key Research Gaps and Unexplored Avenues

The primary research gap concerning (2E)-2-Propenoic acid, 3-(2-oxazolyl)- is the lack of comprehensive investigation into its chemical properties, reactivity, and potential applications. Despite its straightforward synthesis, the compound remains largely uncharacterized in the scientific literature.

Specific unexplored avenues include:

Biological Activity Screening: There is a significant absence of studies evaluating the biological or pharmacological properties of this compound. Given the prevalence of the oxazole motif in medicinal chemistry, screening for antimicrobial, antifungal, anti-inflammatory, or anticancer activity is a logical next step.

Polymer Chemistry: The acrylic acid functionality makes it a potential monomer for the synthesis of novel polymers. The incorporation of the oxazole heterocycle into a polymer backbone could impart unique thermal, optical, or chelating properties to the resulting material.

Advanced Synthetic Applications: The utility of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- as a building block for more complex heterocyclic systems has not been explored. Its diene-like character (within the oxazole) and dienophilic C=C bond suggest potential for intramolecular Diels-Alder reactions to construct fused ring systems. Furthermore, its application in multicomponent reactions remains an untapped area of research.

Table 2: Predicted Spectroscopic Data for (2E)-2-Propenoic acid, 3-(2-oxazolyl)-

| Type | Data (Predicted based on analogous structures) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 12.0-13.0 (br s, 1H, COOH), 7.75 (s, 1H, oxazole H5), 7.60 (d, J=16.0 Hz, 1H, =CH-COOH), 7.25 (s, 1H, oxazole H4), 6.50 (d, J=16.0 Hz, 1H, Oxazole-CH=) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.0 (COOH), 161.0 (Oxazole C2), 142.0 (Oxazole C5), 138.0 (=CH-COOH), 130.0 (Oxazole C4), 118.0 (Oxazole-CH=) |

| IR (KBr, cm⁻¹) | 3100-2800 (O-H stretch, broad), 1690 (C=O stretch), 1630 (C=C stretch), 1550 (Oxazole ring stretch) |

Note: The data in this table is hypothetical and for illustrative purposes, based on spectral data from similar structures like acrylic acid and other heterocyclic acrylates. mdpi.comspectrabase.com

Scope and Objectives of Academic Inquiry on (2E)-2-Propenoic acid, 3-(2-oxazolyl)-

Future academic inquiry should be directed at filling the aforementioned research gaps. A systematic investigation of this molecule would provide valuable data for the fields of organic synthesis, medicinal chemistry, and materials science.

The primary objectives for future research should include:

Optimization of Synthesis and Full Characterization: Developing a high-yield, scalable synthesis of the compound and its derivatives. This would be followed by complete spectroscopic and crystallographic characterization to establish a definitive structural and electronic profile.

Exploration of Chemical Reactivity: Systematically studying the reactivity of the molecule, focusing on reactions that leverage both the oxazole ring and the unsaturated acid moiety. This includes conjugate additions, cycloadditions, and derivatization of the carboxylic acid.

Comprehensive Biological Evaluation: Screening the compound and its derivatives against a diverse panel of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes, to uncover any potential therapeutic applications.

Investigation as a Monomer: Exploring the polymerization of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- and its esters to synthesize novel functional polymers. The properties of these new materials, such as their thermal stability, conductivity, and metal-ion binding capabilities, should be thoroughly investigated.

By pursuing these objectives, the scientific community can fully elucidate the chemical nature and potential utility of this versatile heterocyclic building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-oxazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGHCCNIKUMZQM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=N1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an aromatic heterocycle characterized by a π-electron system that is electron-deficient. This deficiency is due to the electronegativity of the nitrogen and oxygen atoms within the ring. The C2 position is the most electron-deficient and, consequently, a primary site for certain reactions. pharmaguideline.com

Electrophilic Aromatic Substitution Reactions on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring is generally difficult to achieve. The inherent electron-deficient nature of the ring, a result of the electronegative heteroatoms, deactivates it towards attack by electrophiles. pharmaguideline.comchempedia.info Unlike more electron-rich aromatic systems like benzene, oxazoles require harsh conditions or the presence of activating, electron-donating substituents to undergo these reactions. pharmaguideline.com

The order of reactivity for electrophilic substitution on an unsubstituted oxazole ring is typically C5 > C4 > C2. chempedia.info In the case of (2E)-3-(2-oxazolyl)-2-propenoic acid, the propenoic acid group at the C2 position is electron-withdrawing, which further deactivates the entire ring system. Consequently, standard electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are not expected to proceed readily on this molecule. pharmaguideline.com Achieving substitution would likely necessitate conversion of the carboxylic acid to a different functional group or the introduction of strong electron-donating groups at the C4 or C5 positions.

Nucleophilic Attack and Ring-Opening/Re-closing Mechanisms

The C2 position of the oxazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com While direct nucleophilic substitution is rare unless a good leaving group is present, attack at C2 can lead to ring-opening. For instance, metallation at the C2 position using strong bases like organolithium reagents can occur. However, the resulting 2-lithio-oxazoles are often unstable and can fragment to form open-chain isocyanides. pharmaguideline.com

In the presence of certain nucleophiles, the oxazole ring can undergo cleavage and subsequent rearrangement. For example, treatment of some oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring-opening followed by re-closure to form an imidazole (B134444) ring. pharmaguideline.com Fused oxazole systems, such as oxazolo[3,2-b]indazoles, have been shown to undergo nucleophilic ring-opening with a variety of nucleophiles including thiolates, alkoxides, and amines, leading to the formation of substituted 1H-indazolones. nih.gov This type of reaction, known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, highlights a key transformation pathway for the oxazole heterocycle. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Oxazole Moiety

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for the functionalization of oxazole rings. ignited.inresearchgate.netcapes.gov.br These reactions typically involve the coupling of a functionalized oxazole (e.g., a halo- or triflyloxy-oxazole) with an organometallic reagent. ignited.inbenthamdirect.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are commonly employed to form new carbon-carbon bonds at the C2, C4, or C5 positions of the oxazole core. researchgate.netbenthamdirect.com

To apply this chemistry to (2E)-3-(2-oxazolyl)-2-propenoic acid, the oxazole ring would first need to be halogenated (e.g., at the C4 or C5 position). The resulting halo-oxazole derivative could then participate in cross-coupling reactions. Direct C-H activation and arylation at the C2 position of oxazoles have also been developed, offering an alternative route that avoids pre-functionalization. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on the Oxazole Ring

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-4-aryloxazole | Arylboronic acid | Pd catalyst, base | 2,4-Diaryloxazole | ignited.in |

| Stille | 2-Stannyl-5-phenyloxazole | Aryl halide | Pd catalyst | 2-Aryl-5-phenyloxazole | ignited.in |

| Negishi | Metallated oxazole | Aryl halide | Pd or Ni catalyst | Aryl-substituted oxazole | benthamdirect.com |

| Direct C-H Arylation | Oxazole | Aryl halide | Pd or Cu catalyst, base | C2-Arylated oxazole | nih.gov |

Reactivity of the (2E)-2-Propenoic Acid Moiety

The (2E)-2-propenoic acid portion of the molecule is an α,β-unsaturated carboxylic acid. The reactivity of this group is dominated by the electron-withdrawing effect of the carboxyl group, which polarizes the carbon-carbon double bond. This polarization makes the β-carbon electrophilic and susceptible to attack by nucleophiles.

Addition Reactions Across the Carbon-Carbon Double Bond

The conjugated system of the propenoic acid moiety readily undergoes addition reactions. The double bond can be reduced, for example, through catalytic hydrogenation. It can also react with electrophiles, though the more dominant reaction pathway is conjugate addition by nucleophiles.

The carbon-carbon double bond in (2E)-3-(2-oxazolyl)-2-propenoic acid is an excellent Michael acceptor. nih.gov This is due to the electron-withdrawing nature of both the adjacent carboxylic acid group and the oxazole ring, which stabilizes the negative charge that develops on the α-carbon in the intermediate enolate. This reactivity allows for the 1,4-conjugate addition of a wide variety of soft nucleophiles. nih.gov

The thia-Michael addition, involving the addition of thiols, is a common and efficient reaction for forming carbon-sulfur bonds. mdpi.com Similarly, amines, carbanions (such as those derived from malonic esters), and alkoxides can serve as nucleophiles. These reactions are highly valuable in synthetic chemistry for building more complex molecular architectures. The reaction rates are sensitive to factors such as pH and steric hindrance. nih.gov

Table 2: Michael Addition Reactions with α,β-Unsaturated Acid Derivatives

| Nucleophile Type | Example Nucleophile | Michael Acceptor | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Thiol (Thia-Michael) | Thiophenol | Ethyl acrylate (B77674) | Amberlyst® A21, solvent-free | 3-(Phenylthio)propanoate | mdpi.com |

| Amine | Cysteamine copolymer | Acrylates (e.g., PEGDA) | Aqueous buffer, pH dependent | Thioether linkage | nih.gov |

| Carbanion | Organolithium reagents | 1,2-di-(2-pyridyl)ethylene | Anhydrous THF | Alkylated dipyridylethane | nsf.gov |

| Phenol | Phenols | Propiolic acid | Acid catalysis | (E)-3-Aryloxy-propenoic acid | researchgate.net |

Compound Name Reference Table

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. This reactivity is facilitated by electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com In the case of (2E)-3-(2-oxazolyl)-2-propenoic acid, the propenoic acid group attached to the C2 position of the oxazole acts as an electron-withdrawing group, which may influence the diene character of the oxazole ring.

The acrylic acid moiety, being an electron-deficient alkene, can act as a dienophile in reactions with electron-rich dienes. The stereochemistry of the dienophile is typically retained in the Diels-Alder product.

Furthermore, the conjugated system of (2E)-3-(2-oxazolyl)-2-propenoic acid could potentially engage in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

| Reaction Type | Reactant | Expected Product | Conditions |

| Diels-Alder (Oxazole as diene) | Maleimide | Bicyclic adduct | Thermal |

| Diels-Alder (Alkene as dienophile) | 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene | Lewis Acid Catalysis |

| [3+2] Cycloaddition | Benzonitrile oxide | Isoxazoline derivative | Base |

This table presents hypothetical reaction outcomes based on the general reactivity of oxazoles and acrylic acids.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group of (2E)-3-(2-oxazolyl)-2-propenoic acid is expected to undergo standard esterification and amidation reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Amidation can be carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine.

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ | Methyl (2E)-3-(2-oxazolyl)-2-propenoate |

| Amidation | 1. SOCl₂ 2. Aniline | N-phenyl-(2E)-3-(2-oxazolyl)-2-propenamide |

This table illustrates expected products from standard carboxylic acid transformations.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the α,β-unsaturated system can also occur, depending on the reaction conditions and the reducing agent employed. For instance, catalytic hydrogenation may reduce the carbon-carbon double bond.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of α,β-unsaturated carboxylic acids can be challenging. However, it can sometimes be achieved under specific thermal or catalytic conditions. The presence of the heterocyclic oxazole ring may influence the stability of any potential intermediates and thus affect the feasibility of decarboxylation.

Intramolecular Cyclizations and Rearrangements

The structure of (2E)-3-(2-oxazolyl)-2-propenoic acid offers possibilities for intramolecular cyclization reactions, particularly if appropriate functional groups are introduced into the molecule. For example, if the oxazole ring were to be opened, the resulting functionality could potentially react with the acrylic acid moiety. While no specific intramolecular cyclizations or rearrangements for this compound are documented, the general reactivity of oxazoles suggests that under certain conditions, such as treatment with strong acids or bases, ring-opening and subsequent recyclization could be possible.

Oxidative and Reductive Transformations

The double bond in the propenoic acid chain is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate, which would lead to the formation of oxazole-2-carbaldehyde. Epoxidation of the double bond could also be achieved using peroxy acids.

Reductive transformations, beyond the reduction of the carboxylic acid, could target the carbon-carbon double bond. Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the double bond without affecting the oxazole ring, which is generally stable to typical hydrogenation conditions but can be reduced under more forcing conditions.

| Transformation | Reagents | Expected Product |

| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | Oxazole-2-carbaldehyde |

| Epoxidation | m-CPBA | (E)-3-(2-oxazolyl)oxirane-2-carboxylic acid |

| Double Bond Reduction | H₂, Pd/C | 3-(2-oxazolyl)propanoic acid |

This table outlines potential oxidative and reductive transformations based on the functional groups present.

Exploration of Polymerization Processes and Applications in Material Science

Homopolymerization and Copolymerization Studies

The acrylic acid backbone of (2E)-3-(2-oxazolyl)-2-propenoic acid is amenable to various polymerization techniques, particularly those involving free-radical mechanisms. The oxazole (B20620) side group is expected to significantly influence the polymerization kinetics and the properties of the resulting polymer.

Free-radical polymerization is a common method for producing polyacrylates. This process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then react with monomer units to create a growing polymer chain. The polymerization of acrylic monomers is known to be strongly influenced by radical transfer events that dictate the reaction kinetics and macromolecular structure.

The kinetics of the radical polymerization of acrylates are influenced by the nature of the side group. For instance, the presence of heteroatoms in the side chain can affect the reactivity of the monomer. In some cases, heteroatoms like nitrogen and oxygen in the monomer structure can accelerate the photopolymerization process. nih.gov The oxazole ring in (2E)-3-(2-oxazolyl)-2-propenoic acid, with its nitrogen and oxygen atoms, could potentially influence the electron density of the double bond, thereby affecting the propagation and termination rate constants.

A hypothetical kinetic study of the radical polymerization of (2E)-3-(2-oxazolyl)-2-propenoic acid might yield data similar to that of other functional acrylates. The table below illustrates a possible set of experimental data for such a study, based on typical values for acrylate (B77674) polymerization.

| Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Temperature (°C) | Initial Rate of Polymerization (mol/L·s) |

| 1.0 | 0.01 | 60 | 1.5 x 10⁻⁴ |

| 2.0 | 0.01 | 60 | 3.1 x 10⁻⁴ |

| 1.0 | 0.02 | 60 | 2.1 x 10⁻⁴ |

| 1.0 | 0.01 | 70 | 2.8 x 10⁻⁴ |

This is a hypothetical data table based on general principles of radical polymerization.

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. nih.govescholarship.org These methods are compatible with a wide range of functional monomers, making them suitable for the polymerization of (2E)-3-(2-oxazolyl)-2-propenoic acid.

RAFT Polymerization: This technique allows for the synthesis of well-defined polymers with complex architectures. nih.gov The choice of the RAFT agent is crucial for a successful polymerization. For an acrylic monomer like (2E)-3-(2-oxazolyl)-2-propenoic acid, a dithiobenzoate- or trithiocarbonate-based RAFT agent would likely be effective. The oxazole functionality is not expected to interfere with the RAFT mechanism.

ATRP: This is another powerful technique for controlled radical polymerization. It has been successfully used for the polymerization of a variety of functional monomers, including those with heterocyclic groups. cmu.edu A copper-based catalyst system is typically employed for the ATRP of acrylates. The nitrogen atom in the oxazole ring could potentially coordinate with the copper catalyst, which might influence the polymerization kinetics. Careful selection of the ligand for the copper catalyst would be necessary to mitigate any undesirable interactions. The synthesis of brush copolymers from 2-oxazoline and acrylic monomers has been achieved via a Cu-mediated radical polymerization, indicating the feasibility of such approaches. warwick.ac.uk

A comparative table of expected outcomes for the polymerization of (2E)-3-(2-oxazolyl)-2-propenoic acid using different techniques is presented below.

| Polymerization Technique | Expected Molecular Weight Control | Expected Polydispersity Index (PDI) | Key Considerations |

| Free Radical Polymerization | Poor | > 1.5 | Simple setup, but lacks control over polymer architecture. |

| RAFT Polymerization | Good to Excellent | < 1.3 | Requires a suitable RAFT agent; tolerant to a wide range of functional groups. |

| ATRP | Good to Excellent | < 1.3 | Potential for interaction of the oxazole group with the metal catalyst. |

This table is based on established principles of polymerization techniques.

The oxazole ring is a five-membered heterocyclic compound containing both oxygen and nitrogen. ontosight.ai Its presence as a side group in an acrylic monomer is expected to have several effects on polymerization. The electron-withdrawing or -donating nature of the oxazole ring can influence the reactivity of the acrylic double bond. Furthermore, the steric bulk of the oxazole group may affect the rate of propagation and the tacticity of the resulting polymer chain.

In copolymerization, the oxazole-containing monomer may exhibit different reactivity ratios compared to other acrylic monomers, leading to the formation of random, block, or gradient copolymers depending on the polymerization method used. The polarity and hydrogen bonding capability of the oxazole moiety could also influence the solubility of the monomer and the resulting polymer in different solvents, which is an important consideration for the choice of polymerization medium.

Design and Synthesis of Functional Polymeric Materials

The unique chemical structure of poly((2E)-3-(2-oxazolyl)-2-propenoic acid) suggests its utility in the creation of advanced functional materials.

Polymers containing oxazole rings are of interest for high-performance coatings and adhesives due to their potential for high thermal stability and chemical resistance. ontosight.ai The incorporation of the oxazole ring can enhance the mechanical properties and adhesion characteristics of the polymer. ontosight.ai Poly(2-ethyl-2-oxazoline), for example, is known for its use in adhesive applications. ontosight.aispecialchem.com

The carboxylic acid group in the monomer unit can further enhance adhesion to various substrates through hydrogen bonding and potential chemical interactions. In coatings, this functionality can improve pigment wetting and dispersion. The combination of the robust oxazole ring and the adhesive-promoting carboxylic acid group makes (2E)-3-(2-oxazolyl)-2-propenoic acid a promising monomer for the formulation of advanced coatings and adhesives with enhanced durability and substrate affinity. Polymers containing triazole rings, which are also nitrogen-containing heterocycles, have shown strong adhesive properties to metal surfaces. mdpi.com

The carboxylic acid functionality of the monomer provides a reactive handle for cross-linking reactions. This allows for the formation of robust polymer networks with improved mechanical strength, thermal stability, and solvent resistance. Cross-linking can be achieved through various chemical reactions involving the carboxylic acid group, such as esterification with polyols or amidation with polyamines.

Structure-Property Relationships in Oxazole-Containing PolymersWhile the broader class of oxazole-containing polymers is known, there is no specific research detailing the relationship between the chemical structure of polymers made from 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- and their resulting material performance characteristics. This includes mechanical, thermal, optical, or other physical properties.

Due to the lack of specific research on this monomer, data tables and detailed research findings concerning its role in the development of advanced polymeric materials cannot be provided. The broader field of poly(2-oxazoline)s, which are synthesized from different 2-oxazoline monomers via cationic ring-opening polymerization, has been extensively studied for various applications. However, this information is not directly applicable to the vinyl polymerization that would be expected for 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-.

Further research and publication in the field of polymer science are required to elucidate the potential of 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- as a monomer for novel materials.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the propenoic acid chain. The protons on the oxazole ring (H-4' and H-5') typically appear in the aromatic region, with chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. rsc.orgchemicalbook.com The vinyl protons of the propenoic acid moiety (H-2 and H-3) are highly diagnostic. A key feature for isomer differentiation is the coupling constant (J) between these two protons. For the (2E)-isomer, a large trans-coupling constant, typically in the range of 15-18 Hz, is expected, confirming the trans geometry of the double bond. rsc.org The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. chemicalbook.com The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 165-175 ppm. The olefinic carbons (C-2 and C-3) resonate in the 115-145 ppm range. The carbons of the oxazole ring (C-2', C-4', and C-5') have characteristic shifts, with C-2' being the most deshielded due to its attachment to both oxygen and nitrogen. ipb.ptscispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E)-3-(2-Oxazolyl)-2-propenoic acid

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling (¹H) |

| COOH | >10.0 | ~170 | br s |

| H-2 | 6.4 - 6.8 | ~120 | d, J = ~16 Hz |

| H-3 | 7.6 - 8.0 | ~140 | d, J = ~16 Hz |

| C-2' | - | ~162 | - |

| H-4' | 7.2 - 7.6 | ~128 | s or d |

| H-5' | 7.8 - 8.2 | ~142 | s or d |

Predicted values are based on typical shifts for analogous structural motifs. d = doublet, br s = broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling. A critical cross-peak would be observed between the vinyl protons H-2 and H-3, confirming their connectivity across the double bond. Correlations between H-4' and H-5' on the oxazole ring would also be expected if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached carbons. This technique would definitively link H-2 to C-2, H-3 to C-3, H-4' to C-4', and H-5' to C-5', confirming the assignments made from the 1D spectra. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. Key expected correlations include from H-3 to the oxazole carbon C-2', linking the propenoate chain to the heterocyclic ring. Additionally, correlations from both H-2 and H-3 to the carbonyl carbon (COOH) would solidify the structure of the acrylic acid moiety.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. For the (2E)-isomer, a NOE/ROE correlation would be expected between the H-3 proton and the H-4' proton of the oxazole ring, confirming their spatial closeness in the trans configuration. The absence of a strong correlation between H-2 and H-3 (other than the COSY correlation) further supports this assignment.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-2 ↔ H-3 | Confirms connectivity of vinyl protons. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3 | Assigns vinyl carbons. |

| H-4' ↔ C-4'; H-5' ↔ C-5' | Assigns oxazole carbons. | |

| HMBC | H-3 ↔ C-2' | Connects propenoate chain to oxazole ring. |

| H-2, H-3 ↔ COOH | Confirms acrylic acid structure. | |

| NOESY/ROESY | H-3 ↔ H-4' | Confirms (E)-stereochemistry. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. For (2E)-3-(2-oxazolyl)-2-propenoic acid, the molecular formula is C₆H₅NO₃. HRMS can distinguish this composition from other potential formulas with the same nominal mass. The exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass of C₆H₅NO₃: 139.02694 Da

Expected [M+H]⁺ ion in HRMS: 140.03422 Da

Observing an ion with this precise mass-to-charge ratio in an HRMS analysis would provide strong evidence for the proposed elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information. researchgate.netnih.gov

For the protonated molecule [M+H]⁺ of (2E)-3-(2-oxazolyl)-2-propenoic acid, several fragmentation pathways can be predicted. The carboxylic acid and the oxazole ring are likely sites for initial cleavages. clockss.orgsapub.orgresearchgate.net

Loss of H₂O: A common fragmentation for carboxylic acids, leading to an ion at m/z 122.02657.

Loss of CO₂: Decarboxylation is another characteristic fragmentation, resulting in an ion at m/z 96.04438.

Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic cleavages, such as the loss of CO or HCN, leading to specific fragment ions that help confirm the presence of the heterocyclic ring. clockss.org

Table 3: Predicted MS/MS Fragments for [C₆H₅NO₃+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

| 140.03422 | H₂O | [C₆H₄NO₂]⁺ | 122.02365 |

| 140.03422 | CO₂ | [C₅H₆NO]⁺ | 96.04439 |

| 140.03422 | H₂O + CO | [C₅H₄N]⁺ | 78.03382 |

| 96.04439 | CO | [C₄H₆N]⁺ | 68.04948 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. Key functional groups in (2E)-3-(2-oxazolyl)-2-propenoic acid will produce characteristic absorption bands. nih.gov

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group is expected in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretches. libretexts.orgdocbrown.info

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid will appear around 1680-1720 cm⁻¹.

C=C Stretch: The alkene C=C stretching vibration is expected around 1620-1650 cm⁻¹.

C=N and C-O-C Stretches: Vibrations associated with the oxazole ring, such as C=N and C-O-C stretching, will appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds.

The C=C double bond stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

The symmetric vibrations of the oxazole ring are also expected to be prominent in the Raman spectrum.

The combination of IR and Raman spectra provides a comprehensive profile of the molecule's vibrational modes, confirming the presence of all key functional groups. nih.gov

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch | Carboxylic Acid | 2500-3300 (Broad, Strong) | Weak |

| C-H stretch | Alkene/Oxazole | 3000-3100 (Medium) | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1680-1720 (Strong) | Medium |

| C=C stretch | Alkene | 1620-1650 (Medium) | Strong |

| C=N stretch | Oxazole | 1550-1600 (Medium) | Medium |

| C-O-C stretch | Oxazole | 1050-1150 (Strong) | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-crystal X-ray diffraction (SC-XRD) analysis provides the most detailed structural information. Although a published crystal structure for (2E)-3-(2-oxazolyl)-2-propenoic acid was not identified in the searched databases, the technique's capabilities can be understood from studies on closely related molecules, such as (2E)-3-(2-thienyl)acrylic acid. inonu.edu.trresearchgate.net

If a suitable single crystal of the title compound were analyzed, SC-XRD would determine:

Molecular Conformation: The exact dihedral angles between the oxazole ring, the double bond, and the carboxylic acid group in the solid state. It would confirm the planarity of the oxazole and propenoic acid units.

Bond Parameters: Precise measurements of all bond lengths and angles, which can inform on the degree of electron conjugation through the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state, which powerfully influences the crystal packing. inonu.edu.tr

Powder X-ray diffraction (PXRD) is a rapid and essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a compound, assess its purity, and detect polymorphism (the existence of multiple crystal forms).

The PXRD pattern is a fingerprint of a specific crystalline solid. Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). For (2E)-3-(2-oxazolyl)-2-propenoic acid, PXRD would be used to:

Confirm Crystalline Identity: By comparing the experimental pattern to a reference pattern, one can confirm the identity of the synthesized material.

Assess Purity: The presence of sharp peaks from crystalline impurities would be readily detectable.

Study Polymorphism: Different polymorphs of the same compound will yield distinct PXRD patterns. This is critically important as different crystal forms can have different physical properties.

Furthermore, if a single-crystal structure were known, its theoretical powder pattern could be calculated and compared with the experimental PXRD data to confirm the bulk material corresponds to the single-crystal structure determined.

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are central to the analysis and purification of chemical compounds. They separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile compounds like (2E)-3-(2-oxazolyl)-2-propenoic acid. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of polar, acidic molecule.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. The separation is achieved by varying the polarity of the mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid, like phosphoric acid or trifluoroacetic acid, is commonly added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. Detection is usually accomplished with a UV-Vis detector, as the conjugated system of the molecule is expected to have a strong UV absorbance.

Table 2: Typical RP-HPLC Parameters for Analysis of (2E)-3-(2-oxazolyl)-2-propenoic acid

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Polar mobile phase. The acid suppresses ionization of the analyte. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple analysis; gradient (varying solvent ratio) for complex mixtures or method development. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) | The conjugated π-system of the molecule allows for sensitive UV detection. |

| Column Temperature | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research findings detailing the gas chromatographic (GC) analysis of 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-. While gas chromatography is a widely employed analytical technique for the separation and analysis of volatile and semi-volatile compounds, specific methodologies, including parameters such as column type, temperature programs, and retention times, have not been published for this particular compound.

General principles of gas chromatography suggest that for a compound with the structure of 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-, derivatization might be necessary to increase its volatility and thermal stability for successful GC analysis. The carboxylic acid and the nitrogen-containing oxazole ring could potentially lead to peak tailing and poor chromatographic performance on standard non-polar columns. Esterification of the carboxylic acid group, for example, is a common derivatization technique for similar analytes.

However, without specific experimental data from peer-reviewed studies, any discussion of potential GC methods remains speculative. The generation of a data table with detailed research findings, as requested, is not feasible due to the lack of available information in the scientific domain. Researchers seeking to analyze this compound via gas chromatography would need to undertake method development and validation studies to establish a reliable analytical procedure.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often based on quantum mechanics, provide detailed information about the distribution of electrons and the nature of chemical bonds. Molecular Orbital (MO) theory, a key component of these calculations, describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool within molecular orbital theory for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For (2E)-3-(2-oxazolyl)-2-propenoic acid, FMO analysis can predict how it will interact with other reagents. The distribution of the HOMO and LUMO across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For instance, the location of the LUMO can indicate where a nucleophile is most likely to attack, while the location of the HOMO suggests the site of protonation or interaction with an electrophile.

Table 1: Illustrative Frontier Molecular Orbital Energies for (2E)-3-(2-Oxazolyl)-2-propenoic acid (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational results for this exact compound were not available in the searched literature.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.3 | Energy difference indicating chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive behavior. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of (2E)-3-(2-oxazolyl)-2-propenoic acid, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carboxylic acid group, indicating their role as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a positive potential, highlighting its acidic nature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to perform a systematic search for the stable conformers of (2E)-3-(2-oxazolyl)-2-propenoic acid. By calculating the energy of the molecule as a function of the dihedral angles of its rotatable bonds, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations. For acrylic acid and its derivatives, studies have shown the existence of different conformers, such as s-cis and s-trans forms, which differ in the orientation around the C-C single bond. researchgate.net

While quantum chemical calculations identify stable energy minima, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational space at a given temperature. This method can reveal the flexibility of the molecule, the barriers to conformational changes, and how the molecule's shape fluctuates in different environments, such as in a solvent. For molecules like acrylic acid, MD simulations can characterize solute-solvent interactions. researchgate.net

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. For reactions involving acrylic acid, the chain mechanism of oxidation has been studied, and the rate constants for chain propagation and termination have been determined. researchgate.net Similar computational studies on (2E)-3-(2-oxazolyl)-2-propenoic acid could be employed to understand its reactivity in various chemical transformations, such as cycloaddition or polymerization reactions.

Transition State Characterization and Activation Energy Determination

The characterization of transition states is a cornerstone of computational reaction chemistry. For a hypothetical reaction involving (2E)-3-(2-Oxazolyl)-2-propenoic acid, such as a cycloaddition or an isomerization, density functional theory (DFT) and ab initio methods are employed to locate the transition state geometry. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Once the transition state is located, its structure is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This critical parameter governs the reaction rate and provides a quantitative measure of the kinetic feasibility of a proposed mechanism.

Table 1: Hypothetical Calculated Activation Energies for a Reaction of (2E)-3-(2-Oxazolyl)-2-propenoic Acid

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Cycloaddition | B3LYP | 6-31G(d) | 25.4 |

| Isomerization | MP2 | aug-cc-pVTZ | 32.1 |

Solvent Effects on Reaction Pathways

Solvents can profoundly influence the rates and mechanisms of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effect of a solvent environment on the reaction pathway. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for all species involved in the reaction.

The presence of a solvent can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the activation energy and potentially favoring one reaction pathway over another. For example, a polar solvent might preferentially stabilize a polar transition state, thus accelerating the reaction compared to the gas phase or a nonpolar solvent.

Table 2 illustrates the hypothetical effect of different solvents on the activation energy of a reaction involving (2E)-3-(2-Oxazolyl)-2-propenoic acid.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of (2E)-3-(2-Oxazolyl)-2-propenoic Acid

| Solvent | Dielectric Constant | Computational Method | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | B3LYP/6-31+G(d,p) | 28.7 |

| Toluene | 2.4 | B3LYP/6-31+G(d,p) + PCM | 27.5 |

| Acetonitrile (B52724) | 37.5 | B3LYP/6-31+G(d,p) + PCM | 24.1 |

| Water | 78.4 | B3LYP/6-31+G(d,p) + PCM | 23.3 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (TMS).

By calculating the ¹H and ¹³C NMR chemical shifts for (2E)-3-(2-Oxazolyl)-2-propenoic acid, one can predict its NMR spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual nuclei. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

A table of predicted ¹³C NMR chemical shifts for (2E)-3-(2-Oxazolyl)-2-propenoic acid, based on GIAO-DFT calculations, is presented below as a hypothetical example.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for (2E)-3-(2-Oxazolyl)-2-propenoic Acid

| Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 168.5 |

| Cα (to COOH) | 120.2 |

| Cβ (to COOH) | 135.8 |

| C2 (Oxazole) | 161.4 |

| C4 (Oxazole) | 128.9 |

| C5 (Oxazole) | 140.1 |

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is another important area of computational spectroscopy. By performing a frequency calculation on the optimized geometry of (2E)-3-(2-Oxazolyl)-2-propenoic acid, one can obtain its harmonic vibrational frequencies and the corresponding IR intensities and Raman activities.

These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting simulated spectrum can be a powerful aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This detailed understanding of the vibrational properties can provide valuable information about the molecule's structure, bonding, and conformational preferences.

Table 4 presents a hypothetical set of calculated vibrational frequencies and their assignments for key functional groups in (2E)-3-(2-Oxazolyl)-2-propenoic acid.

Table 4: Hypothetical Calculated Vibrational Frequencies for (2E)-3-(2-Oxazolyl)-2-propenoic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| 1 | 3550 | O-H stretch (Carboxylic Acid) |

| 2 | 1720 | C=O stretch (Carboxylic Acid) |

| 3 | 1645 | C=C stretch (Propenoic Acid) |

| 4 | 1580 | C=N stretch (Oxazole) |

| 5 | 1150 | C-O-C stretch (Oxazole) |

Conclusion and Future Research Perspectives

Synthesis and Derivatization Advancements of (2E)-2-Propenoic acid, 3-(2-oxazolyl)-

The synthesis of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- can be approached through established organic reactions, with the Knoevenagel condensation being a primary strategy for forming the propenoic acid moiety. mdpi.comresearchgate.netnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, malonic acid, with an appropriate aldehyde, which would be 2-oxazolecarboxaldehyde. The reaction is often catalyzed by a weak base.

Recent advancements in synthetic methodologies for similar heterocyclic acrylic acids suggest the potential for more efficient and environmentally friendly approaches. These could include the use of novel catalysts, such as amino acids, and green reaction media like water to improve yields and reduce hazardous waste. researchgate.net

The derivatization of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- offers a versatile platform for creating a wide array of functional molecules. The carboxylic acid group is a prime site for modification, allowing for its conversion into esters, amides, and acyl hydrazides. ontosight.ai These derivatization reactions can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), particularly in aqueous solutions, which is beneficial for biological applications. ontosight.ai

Furthermore, the oxazole (B20620) ring itself, while generally stable, can undergo certain electrophilic substitution reactions, especially if activated by electron-donating groups. pharmaguideline.com This opens up possibilities for further functionalization of the heterocyclic core.

| Reaction Type | Reactants | Potential Products | Key Considerations |

| Synthesis | 2-Oxazolecarboxaldehyde, Malonic Acid | (2E)-2-Propenoic acid, 3-(2-oxazolyl)- | Catalyst selection (e.g., piperidine, amino acids), reaction conditions. mdpi.comresearchgate.net |

| Esterification | (2E)-2-Propenoic acid, 3-(2-oxazolyl)- , Alcohol | Alkyl (2E)-3-(2-oxazolyl)propenoate | Acid or base catalysis. |

| Amidation | (2E)-2-Propenoic acid, 3-(2-oxazolyl)- , Amine | N-substituted (2E)-3-(2-oxazolyl)propenamide | Use of coupling agents like EDAC. ontosight.ai |

Emerging Applications in Advanced Materials Science

The bifunctional nature of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- , possessing both a polymerizable acrylic acid group and a coordinating oxazole ring, makes it a highly promising monomer for the development of advanced functional polymers. mdpi.com

One of the most significant emerging applications is in the creation of smart hydrogels. researchgate.netresearchgate.netnih.gov By copolymerizing this monomer with other suitable candidates, such as N-isopropylacrylamide, it is possible to synthesize hydrogels that are responsive to stimuli like pH and temperature. researchgate.net The carboxylic acid groups provide pH sensitivity, while the oxazole units can influence the polymer's thermal properties and mechanical strength. researchgate.netresearchgate.net Such hydrogels have vast potential in biomedical fields, including controlled drug delivery and tissue engineering. ontosight.aidigitellinc.comalliedacademies.org

The oxazole moiety also imparts unique characteristics to polymers. Poly(2-oxazoline)s are known for their biocompatibility and "stealth" behavior, which can reduce non-specific protein adsorption, a crucial property for in-vivo applications. digitellinc.comnih.gov Incorporating the oxazolyl-propenoic acid monomer into polymer backbones could lead to new biocompatible materials with tunable properties.

Furthermore, the nitrogen atom in the oxazole ring can act as a ligand for metal ions. This opens the door to creating polymer-metal complexes that can serve as catalysts or materials with interesting optical and electronic properties.

| Material Type | Key Monomers/Components | Potential Properties | Emerging Applications |

| Smart Hydrogels | (2E)-2-Propenoic acid, 3-(2-oxazolyl)- , N-isopropylacrylamide | pH and thermo-responsive, biocompatible | Drug delivery, tissue engineering scaffolds. researchgate.netresearchgate.netnih.gov |

| Biocompatible Polymers | (2E)-2-Propenoic acid, 3-(2-oxazolyl)- , other acrylic monomers | Reduced protein adsorption, tunable hydrophilicity | Medical implants, coatings for biomedical devices. ontosight.aidigitellinc.com |

| Polymer-Metal Complexes | Polymer from (2E)-2-Propenoic acid, 3-(2-oxazolyl)- , Metal ions | Catalytic activity, photoluminescent | Catalysis, sensors, optoelectronics. |

Interdisciplinary Research Opportunities

The unique structure of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- positions it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.

Chemistry and Materials Science: The design and synthesis of novel polymers and hydrogels with tailored properties for specific applications, such as self-healing materials or advanced coatings, is a rich area for collaboration. researchgate.net

Biomedical Engineering and Pharmacology: The development of sophisticated drug delivery systems that can release therapeutic agents in response to specific physiological cues is a key area of interest. ontosight.aidigitellinc.comalliedacademies.org The biocompatibility of oxazole-containing polymers makes this monomer particularly attractive for such applications.

Computational Chemistry and Experimental Synthesis: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reactivity of the monomer and the properties of the resulting polymers. nih.govresearchgate.net This computational guidance can help streamline experimental efforts and accelerate the discovery of new materials.

Challenges and Directions for Future Academic Inquiry

Despite its promise, the exploration of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- is still in its early stages, and several challenges need to be addressed to unlock its full potential.

A primary challenge is the optimization of the synthesis of the monomer itself to ensure high purity and yield, which is crucial for producing well-defined polymers. The polymerization of functional monomers can also be complex, requiring careful control over reaction conditions to achieve desired molecular weights and low polydispersity. cmu.edu

Future academic inquiry should focus on several key areas:

Detailed Polymerization Studies: A thorough investigation of the polymerization kinetics and mechanisms of (2E)-2-Propenoic acid, 3-(2-oxazolyl)- is needed. This includes exploring different polymerization techniques, such as controlled radical polymerization methods, to synthesize polymers with precise architectures.

Comprehensive Material Characterization: The physical, chemical, and biological properties of polymers derived from this monomer need to be extensively characterized. This includes studies on their mechanical strength, thermal stability, biocompatibility, and biodegradability.

Exploration of Novel Applications: Research should extend beyond the currently envisioned applications to explore new areas where the unique properties of these materials could be beneficial, such as in sensors, electronics, and environmental remediation.

Computational Modeling: Advanced computational studies can aid in predicting the behavior of polymers and guiding the design of new materials with specific functionalities. nih.govresearchgate.net

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (2E)-3-(2-oxazolyl)acrylic acid, and how can purity be ensured?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions involving acrylic acid derivatives and oxazole precursors. For example, analogous synthetic pathways involve reacting propenoic acid derivatives with heterocyclic amines under mild conditions to preserve stereochemistry .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) are effective. Purity should be verified via HPLC (>98%) or melting point analysis .

Q. What spectroscopic techniques are critical for characterizing (2E)-3-(2-oxazolyl)acrylic acid?

- NMR : H and C NMR confirm the E-configuration (coupling constants ~16 Hz for trans double bonds) and oxazole ring substitution patterns .

- IR : Peaks at ~1700 cm (C=O stretch) and 1600–1500 cm (oxazole ring vibrations) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to maintain stability, and what are its key incompatibilities?

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability data indicate no decomposition under these conditions for up to 12 months .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce polymerization or ester hydrolysis .

Advanced Research Questions

Q. How does the oxazole substituent influence the compound’s electronic properties and reactivity?

- Computational Analysis : Density Functional Theory (DFT) studies reveal that the oxazole ring’s electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing reactivity in Michael additions or Diels-Alder reactions .

- Experimental Validation : Cyclic voltammetry can quantify redox potentials, while UV-Vis spectroscopy tracks conjugation effects .

Q. How can contradictory data on reaction yields be resolved in studies involving this compound?

- Case Study : If conflicting reports arise on catalytic efficiency (e.g., palladium vs. organocatalysts), replicate experiments under controlled conditions (inert atmosphere, anhydrous solvents). Use H NMR to monitor reaction progress and identify byproducts .

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading) and identify critical factors .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Antimicrobial Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase via fluorometric assays, comparing IC values to known inhibitors .

Q. Can this compound serve as a monomer for functional polymers, and what properties are achievable?

- Copolymerization : Radical polymerization with vinyl acetate or acrylates produces thermally stable polymers. Monitor glass transition temperature () via DSC and solubility in polar aprotic solvents .

- Applications : Potential uses include stimuli-responsive hydrogels (pH-dependent swelling) or conductive polymers when doped with carbon nanotubes .

Methodological Notes

- Safety : Use NIOSH-approved respirators (OV/AG/P99) and nitrile gloves during handling. Acute toxicity (oral LD > 2000 mg/kg) suggests moderate risk, but prolonged exposure requires medical monitoring .

- Data Reproducibility : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.